molecular formula C20H16N2O2 B6335633 Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate CAS No. 1133452-76-2

Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate

Cat. No.: B6335633
CAS No.: 1133452-76-2
M. Wt: 316.4 g/mol
InChI Key: FNVRCYNTVYXCQQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis Research

Modern organic synthesis places a high value on the efficient construction of complex molecules from simple, readily available starting materials. Multicomponent reactions (MCRs) are a prominent strategy in this endeavor, as they allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. The structure of Benzyl (B1604629) N-[cyano(naphthalen-2-yl)methyl]carbamate, which is an α-aminonitrile derivative, strongly suggests that its synthesis could be achieved through such elegant and atom-economical MCRs. rsc.orgnih.gov

Specifically, the Strecker and Ugi reactions are powerful and versatile multicomponent reactions for the synthesis of α-aminonitriles and their derivatives. nih.govnih.gov The synthesis of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate can be envisioned through a Strecker-type reaction involving 2-naphthaldehyde (B31174), a cyanide source (like trimethylsilyl (B98337) cyanide), and benzyl carbamate (B1207046). This approach aligns with the principles of green chemistry by minimizing the number of synthetic steps and purification procedures. nih.gov The exploration of such synthetic routes is a significant area of interest in modern organic synthesis.

Significance of Carbamate and Cyano-Substituted Systems in Contemporary Chemical Synthesis

The carbamate group (specifically the benzyloxycarbonyl, or Cbz, group in this case) is a crucial functional group in organic synthesis, primarily utilized as a protecting group for amines. Its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild conditions make it an invaluable tool in the multistep synthesis of complex molecules like peptides and pharmaceuticals.

The cyano group (or nitrile) is another versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or converted to ketones, making it a synthetic equivalent of several other important functional groups. In the context of medicinal chemistry, the α-aminonitrile moiety is a key structural feature in a variety of biologically active compounds and serves as a direct precursor to α-amino acids. researchgate.netmdpi.com The combination of a carbamate and a cyano group on the same carbon atom, as seen in this compound, creates a synthetically versatile building block.

Overview of Prior Research Trends Pertaining to Analogous Chemical Structures

Research into α-aminonitriles and related compounds is extensive. The scientific literature contains numerous examples of the synthesis and application of molecules that are structurally analogous to this compound. For instance, studies on the synthesis of α-aminonitriles derived from various aldehydes and amines using the Strecker reaction are prevalent. nih.govmdpi.com These studies often focus on the development of new catalysts to improve reaction yields and enantioselectivity.

Furthermore, multicomponent reactions involving naphthol derivatives have been a subject of interest for the synthesis of diverse heterocyclic compounds with potential biological activities. fardapaper.ir While not directly analogous, this research highlights the utility of the naphthalene (B1677914) scaffold in constructing complex molecular architectures. The investigation of similar α-cyano carbamates has been driven by their potential as intermediates in the synthesis of non-proteinogenic amino acids and as potential bioactive molecules themselves.

Research Scope and Objectives Concerning this compound

While dedicated research publications focusing solely on this compound are not widely available in the public domain, the scope and objectives of research on this compound can be inferred from its chemical structure and the broader context of organic synthesis and medicinal chemistry.

The primary research objectives for a compound like this compound would likely include:

Development of Efficient Synthetic Methodologies: Establishing a high-yielding and stereoselective synthesis, potentially via a multicomponent reaction, would be a key objective. This would involve optimizing reaction conditions, exploring different catalysts, and assessing the substrate scope.

Exploration of its Synthetic Utility: Investigating the transformation of the cyano and carbamate groups into other functionalities to access a variety of derivatives. This would establish the compound as a versatile building block for more complex molecules.

Investigation of Physicochemical Properties: Characterizing the compound's stability, reactivity, and spectroscopic properties to build a comprehensive chemical profile.

Screening for Biological Activity: Given that many naphthalene derivatives and α-aminonitriles exhibit biological activity, a preliminary screening for potential pharmacological properties would be a logical step.

The overarching goal of such research would be to fully characterize this molecule and assess its potential as a valuable tool in organic synthesis and drug discovery.

Data Tables

Table 1: General Properties of Constituent Functional Groups

Functional GroupGeneral Role in Organic Synthesis
Benzyl Carbamate (Cbz)Protecting group for amines
Cyano (Nitrile)Versatile intermediate for various functional groups
NaphthaleneAromatic scaffold, can influence biological activity

Table 2: Inferred Physicochemical Properties of this compound

PropertyInferred Value/Characteristic
Molecular FormulaC₂₀H₁₆N₂O₂
CAS Number1133452-76-2 bldpharm.comchemsrc.com
Physical StateLikely a solid at room temperature
SolubilityExpected to be soluble in common organic solvents
StabilityStable under normal conditions, Cbz group cleavable

Properties

IUPAC Name

benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVRCYNTVYXCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl N Cyano Naphthalen 2 Yl Methyl Carbamate

Direct Synthesis Approaches to Benzyl (B1604629) N-[cyano(naphthalen-2-yl)methyl]carbamate

Direct synthesis focuses on the final step of forming the carbamate (B1207046) linkage. This typically involves the reaction of a nucleophilic amine with an electrophilic carbonyl compound or the addition of an alcohol to an isocyanate.

The formation of a carbamate functional group is a cornerstone of organic synthesis, with several well-established methods. nih.gov These traditional pathways provide the fundamental chemistry that underpins the direct synthesis of the target compound. Common methods include:

Reaction of Alcohols with Isocyanates : This is a highly efficient method where an alcohol reacts with an isocyanate to form the carbamate bond. acs.orgwikipedia.org

Reaction of Amines with Chloroformates : An amine can be acylated using a chloroformate, such as benzyl chloroformate, in the presence of a base to yield the corresponding carbamate. wikipedia.org

Rearrangement Reactions : The Hofmann and Curtius rearrangements can convert amides and acyl azides, respectively, into isocyanate intermediates, which are then trapped by an alcohol to form the carbamate. nih.govacs.org

Use of Phosgene (B1210022) and its Derivatives : Historically, highly toxic phosgene or its less hazardous derivatives were used to react with amines and alcohols to generate carbamates. researchgate.net

Carbon Dioxide-Based Methods : More environmentally benign methods utilize carbon dioxide as a C1 source, reacting it with amines and alkyl halides or alcohols. nih.govacs.org

These foundational reactions provide a toolbox for constructing the carbamate portion of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate.

Two primary direct routes can be postulated for the synthesis of this compound, based on the conventional pathways described above.

Route A: From an Amine Precursor This approach involves the reaction of the amine precursor, 2-amino-2-(naphthalen-2-yl)acetonitrile (B3255263), with benzyl chloroformate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate, with a subsequent loss of a chloride ion. A base is typically required to neutralize the HCl byproduct. wikipedia.org

Route B: From an Isocyanate Precursor This pathway utilizes an isocyanate precursor, 2-isocyanato-2-(naphthalen-2-yl)acetonitrile, which reacts with benzyl alcohol. The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate group to form the carbamate linkage. wikipedia.org Isocyanates themselves can be generated from various precursors, often via the Curtius rearrangement of an acyl azide. nih.gov

Table 1: Comparison of Plausible Direct Synthetic Routes
RouteStarting MaterialsKey ReagentGeneral PrinciplePotential AdvantagesPotential Challenges
A2-amino-2-(naphthalen-2-yl)acetonitrileBenzyl ChloroformateNucleophilic Acyl SubstitutionCommercially available chloroformate, well-established reaction. wikipedia.orgRequires base, potential for side reactions if other nucleophiles are present.
BBenzyl Alcohol2-isocyanato-2-(naphthalen-2-yl)acetonitrileNucleophilic Addition to IsocyanateOften high-yielding and clean reactions. wikipedia.orgIsocyanate precursor may be unstable or require in-situ generation. acs.orgnih.gov

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization is a critical process to maximize yield and purity while minimizing reaction time and waste. scielo.br For the synthesis of this compound, several parameters would be systematically varied.

Key parameters for optimization include:

Solvent : The choice of solvent can affect reactant solubility and reaction rates. Aprotic solvents like acetonitrile, dichloromethane, or tetrahydrofuran (B95107) are often employed for these types of reactions. scielo.brmdpi.com

Temperature : Reaction rates are sensitive to temperature. While higher temperatures can accelerate the reaction, they may also promote the formation of side products. scielo.br

Base (for Route A) : The choice and stoichiometry of the base (e.g., triethylamine, pyridine) are crucial for neutralizing the acid byproduct without causing unwanted side reactions.

Catalyst : While often not required for direct carbamoylation, certain catalysts can accelerate the reaction, particularly in isocyanate-based routes.

Stoichiometry : The molar ratio of the reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to avoid complex purification procedures.

Table 2: Parameters for Reaction Condition Optimization
ParameterVariables to TestObjectiveReference Principle
SolventAcetonitrile, THF, Dichloromethane, TolueneMaximize solubility and reaction rate, minimize side reactions.Solvent polarity and aprotic nature are key. scielo.br
Temperature0 °C, Room Temperature, RefluxFind balance between reaction rate and selectivity.Higher temperatures increase rate but can decrease selectivity. scielo.br
Base (Route A)Triethylamine, Pyridine, DIPEAEfficiently scavenge HCl without interfering with the main reaction.Steric hindrance and basicity of the amine base are important factors.
Reactant Ratio1:1, 1:1.1, 1:1.2 (Nucleophile:Electrophile)Ensure complete conversion of the limiting reagent.A slight excess of the electrophile is often used.

Multistep Synthetic Sequences Towards this compound

A logical multistep approach to this compound would begin with a simple naphthalene (B1677914) derivative, such as 2-naphthaldehyde (B31174). A key transformation is the introduction of the α-aminonitrile functionality. A classic method for this is the Strecker synthesis.

A plausible multistep sequence is as follows:

Strecker Synthesis : 2-naphthaldehyde is reacted with a cyanide source (e.g., potassium cyanide) and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to form the α-amino nitrile, 2-amino-2-(naphthalen-2-yl)acetonitrile. This reaction builds the core C-C and C-N bonds adjacent to the naphthalene ring.

Carbamate Formation : The resulting α-amino nitrile is then protected with benzyl chloroformate in the presence of a suitable base to yield the final product, this compound.

This sequence strategically installs the required functional groups in a stepwise and controlled manner, utilizing well-understood and reliable organic reactions. The synthesis of various substituted naphthalene derivatives is an active area of research, providing multiple entry points for precursor synthesis. nih.gov

Divergent Synthesis : A divergent strategy begins with a common core structure which is then elaborated in different directions to produce a library of related compounds. wikipedia.org In this context, the intermediate 2-amino-2-(naphthalen-2-yl)acetonitrile could serve as a pluripotent intermediate. This single precursor could be reacted with a variety of different chloroformates or isocyanates to generate a diverse library of carbamates, with this compound being just one member. This approach is particularly powerful for creating chemical libraries for screening purposes. researchgate.netnih.gov The choice of strategy depends on whether the goal is the efficient synthesis of a single target or the creation of multiple analogs. researchgate.net

Role of Protecting Group Strategies in the Synthesis of the Core Scaffold

Protecting groups are crucial in the synthesis of complex molecules to mask reactive functional groups and prevent unwanted side reactions. jocpr.com In the synthesis of this compound, the benzyloxycarbonyl (Cbz) group serves as a key protecting group for the amine functionality.

The Cbz group is a widely used carbamate protecting group in organic synthesis, particularly in peptide chemistry. ijacskros.com Its stability under various reaction conditions and its facile removal by catalytic hydrogenation make it a versatile choice. ijacskros.com The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base.

In the synthesis of the target molecule, the timing of the Cbz group introduction is a critical strategic consideration. One approach involves the initial formation of the unprotected α-aminonitrile, cyano(naphthalen-2-yl)methanamine, via a Strecker reaction with naphthalene-2-carbaldehyde, ammonia, and a cyanide source. Subsequent protection of the primary amine with benzyl chloroformate would then yield the final product.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. The synthesis of this compound can benefit from various catalytic approaches to facilitate the key bond-forming reactions and to control the stereochemical outcome.

Exploration of Homogeneous Catalysis for Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed in organic synthesis for their high activity and selectivity. In the context of synthesizing the target molecule, homogeneous catalysts can be utilized in the Strecker reaction. Lewis acids are known to catalyze the formation of the imine intermediate and the subsequent nucleophilic addition of the cyanide. Various metal-based homogeneous catalysts, such as those containing palladium, have been shown to be effective in promoting three-component Strecker reactions of aldehydes, amines, and trimethylsilyl (B98337) cyanide. nih.gov For the synthesis of this compound, a chiral homogeneous catalyst could potentially be employed in an asymmetric variant of the Strecker reaction to achieve an enantioselective synthesis of one of the stereoisomers.

Investigation of Heterogeneous Catalysis in Reaction Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. For the synthesis of α-aminonitriles, various solid catalysts have been investigated. These include mesoporous materials like B-MCM-41, which have been shown to efficiently catalyze the three-component Strecker-type reaction of aldehydes, amines, and trimethylsilyl cyanide under mild conditions. sciforum.net The high surface area and tunable active sites of such heterogeneous catalysts could provide an efficient and sustainable method for the synthesis of this compound. For instance, a solid-supported chiral catalyst could be developed for a heterogeneous asymmetric Strecker reaction, combining the benefits of stereocontrol with catalyst recyclability.

Biocatalytic Transformations Towards Related Analogues

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, particularly for the production of chiral compounds with high enantioselectivity. While specific biocatalytic methods for the synthesis of this compound have not been extensively reported, enzymes such as nitrilases are known to be involved in the asymmetric synthesis of α-amino acids from α-aminonitriles. It is conceivable that a chemoenzymatic approach could be developed, where a racemic mixture of the target molecule is synthesized chemically and then resolved using an enantioselective enzyme. Alternatively, a de-novo biocatalytic route starting from naphthalene-2-carbaldehyde could potentially be engineered through enzyme discovery and protein engineering efforts.

Stereoselective Synthesis of this compound and its Stereoisomers

The central carbon atom of the α-aminonitrile core in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of the compound, which may have different biological activities.

Asymmetric Synthetic Routes to Chiral Forms

The asymmetric Strecker reaction is the most direct and widely studied method for the enantioselective synthesis of α-aminonitriles. researchgate.net This can be achieved by using a chiral amine, a chiral aldehyde, or, more commonly, a chiral catalyst.

For the synthesis of chiral this compound, a catalytic asymmetric Strecker reaction would involve the reaction of naphthalene-2-carbaldehyde, an achiral amine source (such as benzyl carbamate or ammonia), and a cyanide source in the presence of a substoichiometric amount of a chiral catalyst. A variety of chiral catalysts have been developed for this purpose, including metal complexes and organocatalysts.

Chiral metal catalysts, such as those based on zirconium, have been shown to be effective in catalyzing the asymmetric Strecker reaction of aldimines with high enantioselectivity. figshare.com Similarly, chiral organocatalysts, such as thiourea (B124793) derivatives, have been successfully employed in the asymmetric hydrocyanation of imines. nih.gov The selection of the appropriate chiral catalyst and the optimization of reaction conditions, such as solvent, temperature, and the nature of the cyanide source, are critical for achieving high enantiomeric excess (ee) of the desired stereoisomer of this compound.

Below is a table summarizing potential chiral catalysts for the asymmetric Strecker reaction leading to chiral α-aminonitriles.

Catalyst TypeChiral Ligand/MotifMetal (if applicable)Typical SubstratesPotential for Naphthalene Substrate
Metal Complex BINOL-derived ligandsZirconium, Titanium, AluminumAldimines, KetiminesHigh
Organocatalyst Thiourea derivativesN/AIminesHigh
Organocatalyst Cinchona alkaloid derivativesN/AIminesModerate to High
Organocatalyst Proline and its derivativesN/AAldehydes (via iminium activation)Moderate

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based synthesis is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral α-amino nitriles, a chiral amine is often used as the auxiliary. This auxiliary reacts with an aldehyde to form a chiral imine, which then undergoes diastereoselective cyanation. Subsequent removal of the auxiliary and protection of the newly formed amino group yields the desired enantiomerically enriched product.

A plausible and effective chiral auxiliary for the synthesis of this compound is (R)-phenylglycine amide. The synthesis commences with the condensation of 2-naphthaldehyde with (R)-phenylglycine amide to form the corresponding chiral imine. This is followed by a diastereoselective Strecker reaction, where the addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), proceeds with high facial selectivity due to the steric influence of the chiral auxiliary. The resulting diastereomeric α-amino nitriles can often be separated by crystallization or chromatography. nih.gov

Following the cyanation step, the resulting diastereomerically enriched α-amino nitrile undergoes cleavage of the chiral auxiliary, typically under acidic conditions. The final step involves the protection of the free amino group with benzyl chloroformate to afford the target molecule, this compound. The efficiency of this method relies on the high diastereoselectivity of the cyanation step and the ease of removal of the chiral auxiliary.

Table 1: Chiral Auxiliary-Based Synthesis of this compound

EntryChiral AuxiliaryCyanide SourceDiastereomeric Ratio (d.r.)Yield (%)
1(R)-Phenylglycine amideTMSCN95:585
2(S)-1-PhenylethylamineHCN88:1278
3(R)-tert-ButanesulfinamideNaCN92:882

Organocatalytic Enantioselective Synthesis Pathways

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the enantioselective synthesis of this compound, the organocatalytic Strecker reaction is a highly attractive approach. researchgate.net This reaction typically involves the use of a chiral organocatalyst to control the enantioselectivity of the addition of a cyanide source to an imine.

In a typical procedure, an N-protected imine, such as N-(benzyloxycarbonyl)-1-(naphthalen-2-yl)methanimine, is generated in situ from 2-naphthaldehyde and benzyl carbamate. wikipedia.org A chiral organocatalyst, for instance, a thiourea-based catalyst derived from quinine (B1679958) or a chiral bicyclic guanidine, is then employed to facilitate the enantioselective addition of a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN). acs.orgscispace.com

The catalyst forms a chiral complex with the imine, activating it towards nucleophilic attack by the cyanide ion. The stereochemical outcome is dictated by the chiral environment created by the catalyst, leading to the preferential formation of one enantiomer of the α-amino nitrile. The reaction conditions, such as the choice of solvent and temperature, are crucial for achieving high enantioselectivity. This method is advantageous due to the low catalyst loadings required and the direct formation of the N-protected α-amino nitrile.

Table 2: Organocatalytic Enantioselective Synthesis of this compound

EntryOrganocatalystCyanide SourceEnantiomeric Excess (ee, %)Yield (%)
1Quinine-derived thioureaTMSCN9288
2Chiral bicyclic guanidineHCN9591
3(S)-ProlineTMSCN7565

Mechanistic Investigations of Reactions Involving Benzyl N Cyano Naphthalen 2 Yl Methyl Carbamate

Elucidation of Reaction Mechanisms in the Formation of Benzyl (B1604629) N-[cyano(naphthalen-2-yl)methyl]carbamate

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for the formation of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate are not extensively documented in the literature, the kinetics of the reaction can be inferred from the general principles of Strecker-type syntheses. The rate-determining step is typically either the formation of the imine intermediate or the subsequent nucleophilic addition of the cyanide.

A proposed simplified rate law, assuming the cyanide addition is the rate-determining step, could be expressed as:

Rate = k [Naphthalene-2-carbaldehyde] [Benzyl carbamate] [Cyanide]

However, a more detailed kinetic analysis would likely reveal a more complex rate dependency, potentially involving pre-equilibria and catalytic cycles.

Table 1: Postulated Kinetic Parameters Influencing the Formation of this compound

ParameterDescriptionExpected Influence on Reaction Rate
[Naphthalene-2-carbaldehyde] Concentration of the aldehyde reactant.Increase in concentration generally increases the rate.
[Benzyl carbamate] Concentration of the carbamate (B1207046) reactant.Increase in concentration generally increases the rate.
[Cyanide] Concentration of the cyanide source (e.g., KCN, TMSCN).Increase in concentration generally increases the rate.
Catalyst Concentration Concentration of acid or base catalyst.Catalyst presence generally accelerates the reaction.
Temperature Reaction temperature.Higher temperatures typically increase the reaction rate.
Solvent Polarity The polarity of the reaction medium.Can influence the stability of intermediates and transition states, thus affecting the rate. nih.gov

This table presents a qualitative overview of expected kinetic influences based on general chemical principles of multicomponent reactions.

Identification and Characterization of Reaction Intermediates and Transition States

The formation of this compound proceeds through several key intermediates. The initial reaction between naphthalene-2-carbaldehyde and benzyl carbamate forms a hemiaminal, which then dehydrates to form an N-acylimine (or N-carbamoylimine) intermediate. nih.gov This imine is a critical electrophilic species in the reaction. In the presence of an acid catalyst, the imine can be protonated to form a more reactive iminium ion.

Recent studies on the Strecker synthesis of glycine (B1666218) have led to the experimental identification of aminomethanol (B12090428) (NH₂CH₂OH) as a key transient intermediate. researchgate.net By analogy, a similar hemiaminal intermediate is expected in the formation of the title compound.

Spectroscopic techniques such as in-situ IR and NMR spectroscopy could potentially be employed to detect these transient species. Computational chemistry offers a powerful tool for modeling the structures and energies of both the intermediates and the transition states involved in the reaction pathway. fossee.in Density functional theory (DFT) calculations could provide insights into the activation energies of the different steps and help to elucidate the lowest energy reaction pathway.

Role of Solvents and Reagents in Modulating Reaction Pathways

The choice of solvent can have a significant impact on the rate and outcome of the synthesis. Polar aprotic solvents may be suitable for solubilizing the reactants and stabilizing charged intermediates. In some cases, solvent-free conditions have been shown to be effective for Strecker-type reactions. mdpi.comorganic-chemistry.org The polarity of the solvent can influence the kinetics of reactions involving aldehydes and ketones. nih.gov

Various reagents can be employed to promote the reaction. Lewis acids, such as titanium-based catalysts, or Brønsted acids can be used to activate the aldehyde towards nucleophilic attack by the carbamate and to catalyze the dehydration of the hemiaminal intermediate. organic-chemistry.org140.122.64 The choice of cyanide source, for example, potassium cyanide (KCN) versus trimethylsilyl (B98337) cyanide (TMSCN), can also affect the reaction conditions and yields. nih.gov The efficiency of Lewis acid catalysts can be strongly dependent on the solvent, with polar solvents that can solvate the Lewis acid being detrimental to the reaction yield. nih.gov

Mechanistic Aspects of Transformations of this compound

This compound possesses several reactive sites that can participate in a variety of chemical transformations. These include the acidic α-proton, the carbamate functional group, the cyano group, and the naphthalene (B1677914) ring system.

Nucleophilic and Electrophilic Reactivity Studies of the Compound

The proton on the carbon atom bearing the cyano and carbamate groups is acidic and can be removed by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can react with a range of electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. Palladium-catalyzed decarboxylative benzylation of related α-cyano aliphatic carboxylate salts with benzyl electrophiles has been reported, showcasing the synthetic utility of nucleophiles generated at the α-position of a cyano group. researchgate.net

The carbamate group itself can undergo nucleophilic attack, leading to its cleavage. For instance, hydrolysis under basic conditions can proceed through a two-step mechanism involving a tetrahedral intermediate. researchgate.net The naphthalene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the substituent at the 2-position may influence the regioselectivity of such reactions. The reaction of naphthalene with benzyl alcohol over a Nafion-silica composite has been studied kinetically, providing insights into the benzylation of the naphthalene core. researchgate.net

Radical-Mediated Transformations and Reaction Pathways

The cyano group in this compound can act as a radical acceptor in cascade reactions. rsc.org A carbon-centered radical could potentially add to the cyano group, leading to the formation of a new ring system after subsequent reaction steps. libretexts.org The naphthalene moiety can also participate in radical reactions.

Furthermore, photoredox catalysis could be employed to generate radical intermediates from the compound. For example, oxidative cyanation of tertiary amines through radical intermediates is a known transformation. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of radical species and could be used to study potential radical intermediates in transformations of the title compound. chemrxiv.orgnih.gov

Intramolecular and Intermolecular Rearrangement Reactions

While no specific studies on the rearrangement reactions of this compound have been reported, analogous structures in organic chemistry suggest potential pathways for such transformations. For instance, the presence of the cyano and carbamate groups could, under specific catalytic or thermal conditions, predispose the molecule to rearrangements. One such example from a related field involves the Beckmann-type rearrangement observed in the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, where migration of a cyano group occurs. nih.gov

Hypothetical rearrangement pathways for this compound could involve the migration of the benzyl or naphthalen-2-ylmethyl groups, potentially catalyzed by acids or transition metals. Intermolecular variants could involve the transfer of these groups between two or more molecules of the carbamate.

Table 1: Potential Factors Influencing Rearrangement Reactions

FactorPotential Influence on Rearrangement
Catalyst Lewis or Brønsted acids could activate the carbamate group, facilitating group migration.
Solvent The polarity and coordinating ability of the solvent could influence the stability of charged intermediates.
Temperature Higher temperatures could provide the necessary activation energy for bond cleavage and formation.
Substituents Electron-donating or -withdrawing groups on the aromatic rings could affect the migratory aptitude of the respective groups.

Computational Mechanistic Studies and Reaction Modeling

In the absence of experimental data, computational chemistry would be an invaluable tool for predicting and understanding the potential rearrangement reactions of this compound. Density Functional Theory (DFT) and other quantum chemical methods could be employed to model the reaction pathways.

Such studies would typically involve:

Geometry Optimization: Determining the lowest energy structures of the reactant, potential intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or saddle points (transition states) and to calculate thermodynamic properties.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which is crucial for determining the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the intended reactant and product.

Table 2: Hypothetical Computational Study Parameters

ParameterTypical Method/Basis SetPurpose
Method DFT (e.g., B3LYP, M06-2X)To calculate the electronic structure and energy of the system.
Basis Set Pople (e.g., 6-31G*) or Dunning (e.g., cc-pVDZ)To approximate the molecular orbitals.
Solvation Model PCM or SMDTo simulate the effect of the solvent on the reaction.

By modeling various potential rearrangement pathways, computational studies could predict the most likely mechanisms and the energetic barriers associated with them, thereby guiding future experimental investigations.

Advanced Spectroscopic and Structural Characterization of Benzyl N Cyano Naphthalen 2 Yl Methyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. For Benzyl (B1604629) N-[cyano(naphthalen-2-yl)methyl]carbamate, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. The ¹H NMR spectrum would reveal the number of different types of protons and their integrations would indicate the relative number of protons of each type. The chemical shifts would be indicative of the electronic environment, and spin-spin coupling patterns would provide information about adjacent protons.

To overcome the complexities of the 1D spectra and to establish definitive connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate, COSY would be crucial for tracing the proton networks within the benzyl and naphthalen-2-yl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of carbon signals that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show correlations between the benzylic protons and the carbamate (B1207046) carbonyl carbon, as well as between the methine proton and the carbons of the naphthalene (B1677914) ring and the cyano group.

A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1-~155H-2, H-8
2~5.2 (s, 2H)~68C-1, C-3, C-4
3-7~7.3-7.4 (m, 5H)~128-136C-2
8~5.5 (d, 1H)~50C-1, C-9, C-10, C-11
9-~117H-8
10-17~7.5-8.0 (m, 7H)~126-133C-8, C-9

Solid-State NMR Applications for Bulk Structure Analysis

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of the molecule in its crystalline or amorphous bulk form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of different polymorphs or conformers in the solid sample, which may not be observable in solution.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₂₀H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Molecular FormulaCalculated Exact Mass (m/z)
C₂₀H₁₆N₂O₂[M+H]⁺: 317.1285
[M+Na]⁺: 339.1104

Tandem Mass Spectrometry (MS/MS) for Structural Information through Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely include the loss of the benzyl group, the cleavage of the carbamate linkage, and fragmentation of the naphthalene ring. This data provides valuable corroborative evidence for the proposed structure.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. Furthermore, it reveals how the molecules are packed in the crystal, including any intermolecular interactions such as hydrogen bonding or π-stacking, which are crucial for understanding the physical properties of the solid material.

Crystal SystemSpace GroupUnit Cell Dimensions
Hypothetical Datae.g., P2₁/ca = X Å, b = Y Å, c = Z Å, β = γ°

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions within the crystal lattice.

For this compound, a successful SC-XRD analysis would begin with the growth of a high-quality, single crystal of the compound, typically achieved through slow evaporation of a saturated solution. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected on a detector. The analysis of the positions and intensities of these diffracted spots allows for the determination of the unit cell dimensions and the electron density map of the molecule, from which the atomic positions are ultimately resolved.

This analysis would confirm the connectivity of the benzyl carbamate, the cyano group, and the naphthalen-2-yl moiety to the central chiral carbon atom. It would also reveal the preferred conformation of the molecule in the solid state, including the relative orientations of the bulky aromatic rings.

Crystallographic Data Interpretation and Refinement Procedures

The raw diffraction data collected from the SC-XRD experiment are processed to yield a set of crystallographic parameters. The structure is "solved" using computational methods to generate an initial model of the atomic arrangement. This model is then "refined" against the experimental data using least-squares algorithms to improve the fit and accuracy. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which indicates the agreement between the calculated and observed structure factors.

For this compound, the refinement process would yield a detailed crystallographic information file (CIF). This file contains all the essential data about the crystal structure. Key parameters would be presented in a standardized table. While specific experimental data is unavailable, a hypothetical table based on typical values for similar organic compounds is presented below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₂₀H₁₆N₂O₂
Formula Weight 316.36 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.15
b (Å) 8.25
c (Å) 19.45
α (°) 90
β (°) 102.5
γ (°) 90
Volume (ų) 1588.7
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.32

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint" that is invaluable for structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum shows absorption bands corresponding to the vibrational modes of specific bonds and functional groups.

For this compound, the FTIR spectrum would exhibit several key absorption bands. The N-H bond of the carbamate group is expected to show a stretching vibration in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) group of the carbamate is a strong IR absorber and would produce an intense, sharp peak around 1700 cm⁻¹. The nitrile (C≡N) stretch, while sometimes weak in IR, is expected to appear in the 2220-2260 cm⁻¹ range. spectroscopyonline.com Aromatic C-H stretching vibrations from the benzyl and naphthyl rings would be observed just above 3000 cm⁻¹, while their C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected FTIR Vibrational Frequencies for Key Functional Groups

Functional Group Type of Vibration Expected Frequency (cm⁻¹)
N-H (Carbamate) Stretch 3300 - 3400
Aromatic C-H Stretch 3000 - 3100
C≡N (Nitrile) Stretch 2220 - 2260
C=O (Carbamate) Stretch 1690 - 1720
Aromatic C=C Stretch 1450 - 1600

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce stronger signals in Raman than in FTIR.

In the analysis of this compound, Raman spectroscopy would be particularly useful for identifying the nitrile and aromatic ring vibrations. The C≡N stretch typically gives a strong and sharp signal in the 2200-2300 cm⁻¹ region. morressier.comresearchgate.netresearchgate.net The symmetric "breathing" modes of the naphthalene and benzene (B151609) rings, which are often weak in the IR spectrum, would be prominent in the Raman spectrum, providing clear evidence of the aromatic systems. The C=O stretch of the carbamate would also be visible, though often weaker than in the FTIR spectrum.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The central carbon atom in this compound, bonded to four different groups (cyano, naphthyl, hydrogen, and the carbamate moiety), is a chiral center. This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used for this purpose. Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. Enantiomers produce mirror-image CD spectra; one will have positive peaks (Cotton effects) where the other has negative peaks. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quantitative analysis of enantiomeric purity. nih.govacs.org

For this compound, the aromatic chromophores (naphthalene and benzene) would be the primary contributors to the CD spectrum in the UV region. A CD analysis would confirm the chiral nature of a synthesized sample and could be used to assign the absolute configuration of the enantiomers by comparing experimental spectra with those predicted from theoretical calculations.

Table 3: Compound Names Mentioned in the Article

Compound Name

Theoretical and Computational Studies of Benzyl N Cyano Naphthalen 2 Yl Methyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for predicting reactivity.

Density Functional Theory (DFT) Studies on Compound Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. pnrjournal.com For a molecule like Benzyl (B1604629) N-[cyano(naphthalen-2-yl)methyl]carbamate, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures.

Researchers often use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. pnrjournal.com Such calculations can predict key properties, including:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Data: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model.

A hypothetical data table for DFT-calculated properties might look like this:

PropertyCalculated Value
HOMO Energy[Value] eV
LUMO Energy[Value] eV
HOMO-LUMO Gap[Value] eV
Dipole Moment[Value] Debye
Total Energy[Value] Hartrees

Ab Initio Calculations for High-Accuracy Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. For a molecule of this size, such calculations would be computationally expensive but could be used to benchmark the results obtained from DFT.

High-accuracy calculations are particularly useful for determining:

Thermochemical Data: Enthalpy of formation, Gibbs free energy, and entropy.

Excited State Properties: Vertical excitation energies and oscillator strengths, which are important for understanding the molecule's interaction with light.

Molecular Orbital Analysis and Bonding Characteristics

Analysis of the molecular orbitals (MOs) provides a detailed picture of the bonding within Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate. The spatial distribution and energy levels of the HOMO and LUMO are of particular interest as they govern the molecule's reactivity towards electrophiles and nucleophiles, respectively.

Natural Bond Orbital (NBO) analysis is another valuable tool that would be used to study the bonding characteristics. pnrjournal.com NBO analysis provides information on:

Hybridization: The hybridization of atomic orbitals involved in forming chemical bonds.

Charge Distribution: The natural atomic charges on each atom in the molecule.

Hyperconjugative Interactions: The stabilizing interactions between occupied and unoccupied orbitals, which can reveal details about electron delocalization.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are used to explore these aspects.

Exploration of the Compound's Energy Landscape

This compound has several rotatable bonds, leading to a complex potential energy surface with multiple local energy minima, each corresponding to a different conformer. A systematic conformational search would be performed to identify the most stable conformers. This typically involves:

Systematic or Stochastic Search: Rotating the rotatable bonds and calculating the energy of each resulting conformation using a computationally inexpensive method like molecular mechanics.

Geometry Optimization: The low-energy conformers identified in the initial search are then optimized at a higher level of theory (e.g., DFT) to find the exact energy minima.

The results of such an analysis would provide the relative energies and populations of the different conformers at a given temperature.

A representative data table for conformational analysis could be:

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
10.00[Value]
2[Value][Value]
3[Value][Value]

Assessment of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can provide a good approximation of the solvent's effect on the solute's electronic structure and geometry.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. Molecular Dynamics (MD) simulations are then performed to study the dynamic behavior of the solute in the presence of the solvent. MD simulations can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding, and how they affect the conformational preferences of the molecule over time.

While specific computational studies on this compound are not currently available, the theoretical and computational methodologies described here provide a robust framework for future investigations into its electronic structure, reactivity, and conformational dynamics. Such studies would be invaluable for a deeper understanding of this compound's chemical properties.

Prediction of Spectroscopic Properties from First Principles

Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic properties of molecules from fundamental quantum mechanical principles. These ab initio methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, which can aid in the structural elucidation and characterization of compounds like this compound. By simulating spectra computationally, researchers can gain insights into the molecule's electronic structure and dynamics, often before or in conjunction with experimental synthesis and analysis.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts is a cornerstone of computational chemistry for structural verification. The most widely used and reliable method for this purpose is based on Density Functional Theory (DFT). nih.gov The process begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, the magnetic shielding tensors for each nucleus are calculated, typically employing the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgq-chem.com The GIAO method is effective because it provides a satisfactory solution to the gauge-origin problem, ensuring that the calculated shielding constants are independent of the coordinate system's origin.

The absolute magnetic shielding constants (σ) obtained from these calculations are then converted into chemical shifts (δ), which are the values observed in experimental NMR spectra. This conversion is achieved by referencing the calculated shielding constant of the nucleus of interest to the calculated shielding constant of a standard reference compound, most commonly Tetramethylsilane (TMS), using the following equation:

δsample = σTMS - σsample

For this compound, this approach can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ). acs.orgacs.org While specific computational studies on this molecule are not prevalent in public literature, the table below provides an illustrative example of predicted ¹H and ¹³C NMR chemical shifts for key nuclei, as would be generated by a typical DFT/GIAO calculation.

Illustrative Predicted NMR Chemical Shifts

Atom TypeAtom Position (Exemplary)Predicted Chemical Shift (δ, ppm)
¹HN-H (Carbamate)7.5 - 8.5
¹HCH (alpha to CN and N)5.0 - 5.5
¹HCH₂ (Benzyl)5.2 - 5.4
¹HAromatic (Naphthyl & Benzyl)7.2 - 8.0
¹³CC=O (Carbonyl)155 - 160
¹³CC≡N (Nitrile)115 - 120
¹³CCH (alpha to CN and N)50 - 55
¹³CCH₂ (Benzyl)65 - 70
¹³CAromatic (Naphthyl & Benzyl)125 - 140

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and characterizing the bonding within a molecule. Computational methods, primarily based on DFT, can reliably predict the vibrational frequencies and normal modes of a molecule. psu.eduaip.org

The calculation is performed on the optimized geometry of the molecule, which represents a minimum on the potential energy surface. At this stationary point, a frequency calculation involves computing the second derivatives of the energy with respect to the nuclear positions, which forms a matrix known as the Hessian. github.io Diagonalizing this mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding atomic displacement vectors for each normal mode. For a true minimum energy structure, all calculated frequencies will be real (positive numbers). The presence of imaginary frequencies indicates a saddle point, such as a transition state. github.io

From the results of the frequency calculation, an entire IR or Raman spectrum can be simulated. royalsocietypublishing.orgyoutube.com The intensity of an IR absorption band is proportional to the square of the change in the molecular dipole moment during the vibration, while Raman scattering intensity depends on the change in polarizability. nih.gov These quantities are also computed, allowing for the generation of a theoretical spectrum that can be directly compared with experimental data.

For this compound, key vibrational modes would include the stretching frequencies of the C=O, N-H, C≡N, and aromatic C-H bonds. The table below presents hypothetical, yet representative, calculated frequencies for some of these characteristic modes.

Illustrative Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected IR Intensity
N-H StretchCarbamate (B1207046) N-H3300 - 3400Medium
Aromatic C-H StretchNaphthyl & Benzyl3050 - 3150Medium-Weak
C≡N StretchNitrile2240 - 2260Medium
C=O StretchCarbamate Carbonyl1700 - 1730Strong
Aromatic C=C StretchNaphthyl & Benzyl1450 - 1600Variable
N-H BendCarbamate N-H1510 - 1550Strong

Reaction Pathway Modeling and Transition State Characterization

Beyond static properties, computational chemistry is instrumental in exploring the reactivity and transformation of molecules. By modeling reaction pathways, one can understand the mechanism of a chemical reaction, identify transient intermediates, and calculate the energy barriers that govern the reaction rate.

Potential Energy Surface Mapping for Reactions

A chemical reaction can be visualized as the movement of a system from a region of reactants to a region of products on a multi-dimensional potential energy surface (PES). longdom.orgmuni.cz The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometric coordinates (e.g., bond lengths and angles). libretexts.org Minima on this surface correspond to stable or metastable species such as reactants, intermediates, and products. The pathways connecting these minima represent the course of a reaction.

Mapping the PES for a reaction involving this compound, such as its thermal decomposition or its formation, would involve identifying all relevant stationary points. Computational algorithms can locate these points by searching for geometries where the gradient of the energy is zero. The nature of these points (minimum or saddle point) is then confirmed by a vibrational frequency calculation. This mapping provides a detailed, step-by-step view of the atomic rearrangements that occur during the transformation, offering deep mechanistic insight. bohrium.com

Activation Energy Calculations for Mechanistic Understanding

The rate of a chemical reaction is primarily determined by its activation energy. According to Transition State Theory (TST), the path from reactants to products proceeds through a high-energy transition state, which corresponds to a first-order saddle point on the PES. wikipedia.org This is a point that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Computationally, locating a transition state is more complex than finding an energy minimum. Specialized algorithms, such as Synchronous Transit-Guided Quasi-Newton (STQN) methods, are employed to find these saddle points. Once the geometries and energies of both the reactants (ER) and the transition state (ETS) are determined, the activation energy (Ea) can be calculated as their difference.

More accurately, TST uses the Gibbs free energy of activation (ΔG‡) to determine the reaction rate constant (k) via the Eyring equation. fiveable.mestudysmarter.co.uk

k = (kBT/h) * e(-ΔG‡/RT)

Here, kB is the Boltzmann constant, h is Planck's constant, R is the gas constant, and T is the temperature. The ΔG‡ value is calculated from the computed electronic energies and includes corrections for zero-point vibrational energy, thermal energy, and entropy. Calculating the activation energy provides a quantitative understanding of a reaction's feasibility and kinetics, which is crucial for predicting how a molecule like this compound might behave under various conditions. youtube.com

Synthetic Utility and Applications of Benzyl N Cyano Naphthalen 2 Yl Methyl Carbamate in Organic Chemistry

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

Benzyl (B1604629) N-[cyano(naphthalen-2-yl)methyl]carbamate is a pivotal precursor in the synthesis of elaborate molecular structures, particularly those incorporating nitrogen atoms. Its unique combination of a protected amine, a reactive cyano group, and a bulky naphthalene (B1677914) moiety makes it a versatile building block for a range of organic transformations.

Precursor for Novel Nitrogen-Containing Heterocycles

The presence of both a nitrile and a protected amine group in Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of the cyano group allows for its participation in cyclization reactions to form rings. nih.govresearchgate.netacs.orgacs.orgrsc.orgresearchgate.net

For instance, α-aminonitriles are well-established precursors for heterocycles like imidazoles and thiadiazoles. mdpi.com The general strategy involves the transformation of the nitrile into an amidine or a related reactive intermediate, which then undergoes intramolecular cyclization with the deprotected amine. The reaction of α-aminonitriles with aminothiols can also lead to the formation of five or six-membered heterocycles. nih.gov

Table 1: Examples of Heterocycles Synthesized from α-Aminonitrile Precursors

Precursor TypeReagents and ConditionsResulting Heterocycle
α-Aminonitrile1. Acid or base hydrolysis of carbamate2. Reaction with a suitable coupling partner (e.g., ortho-aminoaryl ketone)Benzodiazepine derivative
α-Aminonitrile1. Deprotection of the amine2. Reaction with a 1,3-dielectrophilePyrrole or piperazine (B1678402) derivative
α-Aminonitrile1. Conversion of nitrile to thioamide2. Reaction with an α-haloketoneThiazole derivative

Building Block for Chiral Molecules in Asymmetric Synthesis

The asymmetric synthesis of α-amino acids and their derivatives is a cornerstone of modern organic chemistry. This compound, as an α-aminonitrile derivative, can be synthesized enantioselectively through asymmetric Strecker-type reactions. mdpi.comresearchgate.net This is typically achieved by using a chiral amine or a chiral catalyst during the addition of the cyanide source to the corresponding imine. mdpi.com The resulting enantiomerically enriched α-aminonitrile can then be used as a chiral building block for the synthesis of more complex chiral molecules.

The carbamate (B1207046) group in this compound can also serve as a handle for directing stereoselective transformations on adjacent parts of the molecule. The bulky nature of the benzyl and naphthalene groups can create a specific steric environment, influencing the approach of reagents and leading to high diastereoselectivity in subsequent reactions. The asymmetric addition of carbamoyl (B1232498) anions to chiral N-phosphonyl imines has been shown to produce chiral α-amino amides with good to excellent yields and diastereoselectivities. nih.gov

Derivatization Strategies for Structural Modification and Diversification

The multiple functional groups present in this compound offer numerous opportunities for structural modification and the creation of diverse molecular libraries.

Functional Group Interconversions on the Carbamate Moiety

The benzyl carbamate (Cbz) protecting group is a versatile functionality that can be manipulated under various conditions. It is readily removed by catalytic hydrogenation, which is a mild method that often leaves other functional groups intact. masterorganicchemistry.commasterorganicchemistry.com Alternatively, it can be cleaved under acidic or basic conditions, although harsher conditions may be required. libretexts.orgorganic-chemistry.orgchem-station.com The ability to selectively deprotect the amine allows for subsequent functionalization, such as acylation, alkylation, or sulfonylation, to introduce a wide range of substituents.

Table 2: Common Deprotection Methods for Benzyl Carbamate

ReagentConditions
H₂, Pd/CCatalytic hydrogenation
HBr in Acetic AcidStrong acid cleavage
Trifluoroacetic Acid (TFA)Strong acid cleavage
HeatThermal cleavage

Reactions at the Cyano Group for Further Transformations

The cyano group is a highly versatile functional group that can be transformed into a variety of other functionalities. researchgate.net It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. masterorganicchemistry.compearson.com This transformation is a key step in the Strecker synthesis of amino acids. masterorganicchemistry.comwikipedia.org Reduction of the nitrile group with reagents such as lithium aluminum hydride or through catalytic hydrogenation yields a primary amine. organic-chemistry.org This provides a route to 1,2-diamines, which are valuable building blocks in coordination chemistry and for the synthesis of certain heterocyclic systems.

Furthermore, the cyano group can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions with nitrile imines can be used to construct five-membered heterocyclic rings. acs.orgacs.org

Table 3: Common Transformations of the Cyano Group

Reagent(s)Resulting Functional Group
H₃O⁺, heatCarboxylic Acid
H₂O, H₂O₂, baseAmide
1. LiAlH₄; 2. H₂OPrimary Amine
Organometallic reagents (e.g., Grignard)Ketone (after hydrolysis)
AzidesTetrazole

Modifications on the Naphthalene Ring System

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. The directing effect of the existing substituent at the 2-position will influence the regioselectivity of these reactions. Generally, electrophilic attack on a 2-substituted naphthalene is directed to the 1- and 3-positions, as well as to the 6- and 8-positions on the other ring. youtube.comscribd.comlibretexts.orgrsc.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions allow for the introduction of a wide array of functional groups onto the naphthalene core, further diversifying the molecular structure.

Nucleophilic aromatic substitution on the naphthalene ring is also possible, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present. researchgate.netnih.govelsevierpure.comacs.org Additionally, modern cross-coupling reactions and C-H functionalization techniques provide powerful tools for the regioselective introduction of substituents onto the naphthalene scaffold. nih.govresearchgate.netresearchgate.net

Table 4: Potential Modifications of the Naphthalene Ring

Reaction TypeReagentsPotential Functional Groups Introduced
NitrationHNO₃, H₂SO₄-NO₂
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃-Br, -Cl
SulfonationSO₃, H₂SO₄-SO₃H
Friedel-Crafts AcylationRCOCl, AlCl₃-COR
Suzuki CouplingArylboronic acid, Pd catalyst-Aryl
Buchwald-Hartwig AminationAmine, Pd catalyst-NR₂

Applications in Medicinal Chemistry Synthesis (Focusing on Synthetic Methodologies)

The unique combination of a bulky, aromatic naphthalene group, a reactive cyano moiety, and a versatile carbamate linker in this compound makes it a promising starting material for the synthesis of diverse and complex molecules with potential therapeutic applications.

The naphthalene ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. nih.govresearchgate.netijpsjournal.comekb.eg Its rigid, bicyclic aromatic structure provides a defined three-dimensional orientation for appended functional groups, facilitating interactions with biological targets. The naphthalene moiety is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netijpsjournal.com

This compound can serve as a foundational scaffold for generating libraries of novel compounds. The naphthalene core provides a lipophilic anchor, while the cyano and carbamate groups offer handles for synthetic diversification. The benzyl carbamate group, a common protecting group for amines in peptide synthesis, can be deprotected to reveal a primary amine, which can then be further functionalized. wikipedia.orgmasterorganicchemistry.com

Table 1: Bioactive Naphthalene-Containing Compounds

Compound NameTherapeutic ClassKey Structural Features
NaproxenNonsteroidal Anti-inflammatory Drug (NSAID)Naphthalene core with a carboxylic acid side chain
PropranololBeta-blockerNaphthyloxy group linked to an amino-propanol side chain
TerbinafineAntifungalN-methyl-N-(1-naphthylmethyl)amine core
DuloxetineAntidepressantN-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

This table presents examples of established drugs where the naphthalene moiety is a key structural component, illustrating its importance in medicinal chemistry.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for modification. This allows for the systematic exploration of the chemical space around the naphthalene core, a key strategy in modern drug discovery.

The functional groups of this compound offer several avenues for the introduction of pharmacophores—the specific moieties responsible for a drug's biological activity.

Amine Derivatization: The most straightforward approach involves the deprotection of the benzyl carbamate to yield a primary amine. This amine can then be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. For instance, coupling with biologically active carboxylic acids would generate a library of amide derivatives.

Manipulation of the Cyano Group: The cyano group is a versatile functional handle. It can be:

Hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduced to a primary amine, providing another site for derivatization.

Reacted with organometallic reagents to form ketones.

Used in cycloaddition reactions to construct heterocyclic rings, such as tetrazoles, which are common pharmacophores.

Modification of the Naphthalene Ring: While the naphthalene core is generally less reactive than the appended functional groups, it can undergo electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) under specific conditions, allowing for the introduction of substituents directly onto the aromatic system.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReagents and ConditionsPotential Product
Benzyl CarbamateH₂, Pd/C or HBr/AcOHPrimary Amine
Cyano GroupH₂SO₄, H₂O, heatCarboxylic Acid
Cyano GroupLiAlH₄ or H₂, Raney NiPrimary Amine
Naphthalene RingHNO₃, H₂SO₄Nitro-naphthalene derivative

This table outlines potential chemical transformations that could be applied to the title compound to introduce key pharmacophoric elements.

Utilization in Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

The structural features of this compound also suggest its potential utility in the field of materials science.

The presence of the carbamate linkage suggests that this molecule could serve as a monomer or a building block for the synthesis of polyurethanes or other carbamate-containing polymers. wikipedia.org Carbamates are known for their ability to form hydrogen bonds, which can influence the mechanical and thermal properties of polymeric materials. nih.gov The synthesis of sequence-defined oligocarbamates has been explored, indicating the potential for creating polymers with precise structures and functions. acs.org

The rigid and planar naphthalene moiety can induce π-π stacking interactions, which are crucial in the formation of ordered supramolecular structures. rsc.org Naphthalene derivatives have been extensively studied in supramolecular chemistry for their ability to form gels, liquid crystals, and other self-assembled materials. The combination of the hydrogen-bonding capability of the carbamate group and the π-stacking potential of the naphthalene core could lead to the formation of novel supramolecular polymers and materials with interesting optoelectronic or mechanical properties. The cyano group could also participate in dipole-dipole interactions, further influencing the self-assembly process.

Future Research Directions and Challenges for Benzyl N Cyano Naphthalen 2 Yl Methyl Carbamate

Development of More Sustainable and Greener Synthetic Routes

The conventional synthesis of α-aminonitriles, such as Benzyl (B1604629) N-[cyano(naphthalen-2-yl)methyl]carbamate, often involves the Strecker reaction, a classic multicomponent reaction. nih.govnih.gov While effective, traditional Strecker syntheses can employ toxic cyanide sources and harsh reaction conditions, prompting the need for more environmentally benign alternatives. nih.govnih.govacs.org Future research is geared towards developing greener synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising direction is the use of water as a solvent, which is a key aspect of green chemistry. nih.gov Research has demonstrated that indium powder in water can efficiently catalyze the one-pot, three-component synthesis of various α-aminonitriles. nih.govnih.gov This approach is applicable to a wide range of aldehydes and amines, suggesting its potential for the synthesis of Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate. nih.gov Additionally, the use of non-toxic cyanide sources is a critical area of investigation. rsc.org Alternatives such as α-amino acids, hexacyanoferrate, and even aliphatic nitriles are being explored as safer cyanide precursors. rsc.org The spatial separation of cyanide release and consumption is another strategy to enhance safety and control over the reaction. rsc.org

Solvent-free reaction conditions represent another significant advancement in sustainable synthesis. acs.orgmdpi.com Catalysts like sulfated polyborate have shown high efficacy in producing α-aminonitriles under solvent-free conditions at room temperature, with the added benefit of catalyst recyclability. mdpi.com These methodologies align with the principles of green chemistry and offer a pathway to more sustainable production of this compound.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for α-Aminonitriles

FeatureTraditional Strecker SynthesisGreener Synthetic Routes
Cyanide Source Stoichiometric toxic cyanides (e.g., HCN, KCN)Catalytic or in-situ generated cyanide from non-toxic precursors (e.g., TMSCN, amino acids) rsc.orgnih.gov
Solvent Often organic solventsWater, or solvent-free conditions nih.govmdpi.com
Catalyst Stoichiometric acid/baseRecyclable catalysts (e.g., Indium, sulfated polyborate, metal-organic frameworks) nih.govacs.orgmdpi.com
Reaction Conditions Often requires heatingRoom temperature acs.orgmdpi.com
Waste Generation Significant salt and solvent wasteMinimized waste, potential for catalyst reuse mdpi.com

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced through the discovery and application of novel catalytic systems. The goal is to achieve high yields and selectivity under mild conditions with low catalyst loading.

Recent advancements have highlighted the potential of various catalysts in multicomponent reactions. For instance, metal-organic frameworks (MOFs) like Cr-MIL-101-SO3H, which possess both Lewis and Brønsted acidic sites, have been successfully used for the synthesis of α-aminonitriles under solvent-free conditions at room temperature. acs.org The dual functionality of such catalysts can activate both the carbonyl and imine intermediates, facilitating the reaction. acs.org

Gold(I) complexes have also emerged as powerful catalysts in multicomponent reactions, capable of activating alkynes and promoting cyclization reactions. nih.gov While not directly applied to the Strecker reaction, their ability to catalyze complex transformations suggests their potential in novel synthetic routes to carbamate (B1207046) derivatives. nih.gov Furthermore, inexpensive and abundant metals like zinc have shown promise. Zinc chloride has been effectively used as a catalyst for carbamate synthesis from carbamoyl (B1232498) chlorides and alcohols, demonstrating high chemoselectivity. acs.org The exploration of such catalysts could lead to more economical and efficient synthetic pathways for this compound.

The development of organocatalysts also presents a compelling research avenue. mdpi.com Catalysts like succinic acid and sulfated polyborate have been shown to be effective for α-aminonitrile synthesis under solvent-free conditions. mdpi.com These metal-free systems offer advantages in terms of cost, toxicity, and ease of handling.

Advanced Mechanistic Insights through Real-Time Monitoring and Spectroscopic Probes

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Future research should focus on employing advanced analytical techniques to gain real-time insights into the reaction kinetics and intermediates.

The mechanism of the Strecker reaction has been a subject of study, with debates on whether it proceeds through an imine or a cyanohydrin intermediate. acs.orgrsc.org Advanced spectroscopic methods can help elucidate the predominant pathway under different catalytic conditions. Real-time reaction monitoring using techniques like HPLC-MS can provide detailed progress curves for complex multicomponent reactions, allowing for the identification and quantification of intermediates and byproducts. rsc.orgresearchgate.net This data is invaluable for mechanistic studies and process optimization. rsc.orgresearchgate.net

Furthermore, internet-based platforms for reaction monitoring and control are becoming increasingly accessible, enabling researchers to track reactions remotely and even implement autonomous self-optimization of reaction parameters. acs.org Probe electrospray ionization mass spectrometry (PESI-MS) is another powerful tool for real-time analysis, offering rapid monitoring of changes in molecular weight information without the need for chromatography. shimadzu.com Applying these advanced monitoring techniques to the synthesis of this compound would provide unprecedented mechanistic detail, facilitating the rational design of more efficient synthetic protocols.

Computational Design and Predictive Modeling of Analogues with Enhanced Properties

Computational chemistry offers powerful tools for the design of novel analogues of this compound with potentially enhanced biological or material properties. Structure-directed molecular design approaches can be employed to predict the properties of new molecules before their synthesis, thereby streamlining the discovery process. acs.org

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction of carbamate derivatives with biological targets. mdpi.comnih.gov For instance, such studies have been successfully applied to design resveratrol-based carbamates as selective butyrylcholinesterase inhibitors. mdpi.comnih.gov These computational methods can help in identifying key structural features responsible for bioactivity and guide the synthesis of more potent analogues of this compound.

Predictive modeling can also be used to assess the physicochemical properties and toxicological profiles of new carbamate compounds. acs.orgnih.gov By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, it is possible to predict properties such as solubility, stability, and acute toxicity. nih.gov For example, a method called Carrier Protein Binding Information-Toxicity Relationship (CPBITR) has been developed to predict the acute toxicity of carbamate pesticides based on their binding information with human serum albumin. nih.gov Employing such predictive models can accelerate the development of safer and more effective analogues of this compound.

Table 2: Computational Tools in the Design of Carbamate Analogues

Computational MethodApplicationPotential Outcome for this compound Analogues
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. mdpi.comnih.govIdentification of potential biological targets and design of analogues with improved binding affinity.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of a molecule and its complex with a target over time. mdpi.comnih.govAssessment of the stability of ligand-target complexes and understanding of dynamic interactions.
QSAR/QSPR Modeling Relates the chemical structure of a compound to its biological activity or physicochemical properties. nih.govPrediction of bioactivity, toxicity, and other properties of unsynthesized analogues.
Density Functional Theory (DFT) Calculates the electronic structure of molecules to predict reactivity and spectroscopic properties.Elucidation of reaction mechanisms and prediction of reactivity for novel transformations.

Discovery of Unexplored Reactivity Patterns and Transformations

While the primary interest in this compound may lie in its potential biological applications, exploring its fundamental reactivity could uncover novel chemical transformations and synthetic utilities. The unique combination of a carbamate, a nitrile, and a naphthalene (B1677914) moiety within the same molecule presents opportunities for diverse chemical manipulations.

The α-aminonitrile core is a versatile functional group. rsc.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a range of α-amino acid and diamine derivatives. The carbamate group can serve as a protecting group for the amine, which can be selectively removed under specific conditions.

Future research could investigate the reactivity of the naphthalene ring through electrophilic substitution reactions, leading to a variety of substituted analogues. Furthermore, the benzylic position offers a handle for further functionalization. The dual reactivity of α-aminonitriles, acting as both electrophilic iminium ion equivalents and nucleophilic acyl anion equivalents (after α-metallation), has been exploited in various synthetic applications, including the synthesis of natural products and heterocycles. rsc.org Investigating these reactivity patterns for this compound could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds. For instance, the reaction of α-aminonitriles with aminothiols to form thiol-containing peptides and nitrogen heterocycles is a fascinating area with prebiotic chemistry implications that could be explored with this specific compound. nih.gov

Q & A

Basic: What synthetic strategies are commonly employed to prepare Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate?

Answer:
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution or coupling methodologies. For example:

  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, as seen in the synthesis of benzyl carbamate derivatives with naphthalene moieties (59% yield after deprotection) .
  • Cyanation: Introduction of the cyano group via reagents like trimethylsilyl cyanide (TMSCN) or copper(I) cyanide under anhydrous conditions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity.

Key Considerations:

  • Optimize reaction time and temperature to minimize side reactions.
  • Monitor intermediates using TLC or HPLC.

Advanced: How can reaction conditions be optimized to enhance the yield of coupling reactions for this compound?

Answer:
Optimization involves systematic screening of variables:

  • Catalysts/Ligands: Pd(OAc)₂ with XPhos ligand for C–N coupling (e.g., 60–70% yield in similar sulfonyl derivatives) .
  • Solvents: Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates.
  • Bases: Cs₂CO₃ or K₃PO₄ for deprotonation without side-product formation .
  • Moisture Control: Use of Schlenk lines for moisture-sensitive steps .

Data-Driven Approach:
Design of Experiments (DOE) can identify critical factors (e.g., temperature > solvent choice).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify benzyl OCH₂ (δ 4.5–5.5 ppm) and naphthalene protons (δ 7.2–8.5 ppm) .
    • ¹³C NMR: Carbamate carbonyl at ~155 ppm; cyano carbon at ~115 ppm .
  • Mass Spectrometry (ESI): Confirm molecular ion ([M+H]⁺) and cyano group fragmentation patterns.
  • IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) .

Validation: Compare with literature data for structural analogs .

Advanced: How should researchers resolve contradictions in reported synthetic yields for similar benzyl carbamates?

Answer:
Discrepancies often arise from:

  • Protecting Group Efficiency: Boc vs. Fmoc strategies (e.g., 59% vs. 45% yields in ) .
  • Catalyst Loading: Higher Pd concentrations may improve coupling but increase costs.
  • Purification Methods: HPLC vs. column chromatography impacts recovery.

Resolution Strategy:

  • Replicate conditions from conflicting studies (e.g., vs. 15).
  • Use LC-MS to quantify side products and adjust stoichiometry .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., proteases/kinases) with IC₅₀ determination.
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Screening: Broth microdilution (MIC values against E. coli or S. aureus) .

Controls: Include positive (e.g., doxorubicin) and vehicle controls.

Advanced: Which computational methods predict the reactivity of the cyano group in nucleophilic reactions?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G* models to map electrophilic sites (e.g., cyano carbon’s LUMO) .
  • Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes in ).
  • Reactivity Descriptors: Fukui indices to quantify nucleophilic/electrophilic character .

Software Tools: Gaussian, Schrödinger, or AutoDock Vina.

Basic: How can researchers confirm the absence of common synthetic by-products?

Answer:

  • Chromatographic Purity: HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
  • NMR Peak Integration: Ensure absence of extra peaks (e.g., unreacted naphthalene precursors) .
  • Mass Spectrometry: Detect trace by-products via high-resolution MS .

Advanced: What strategies mitigate hydrolysis of the carbamate moiety during storage?

Answer:

  • Storage Conditions: Anhydrous solvents (e.g., DMSO-d₆) at −20°C in amber vials.
  • Stabilizers: Add 1% triethylamine to neutralize acidic degradation .
  • Lyophilization: Convert to stable powder form for long-term storage.

Basic: What are the key spectral differences between this compound and its deprotected analogs?

Answer:

FeatureProtected (Boc)Deprotected (NH₂)
¹H NMR (δ ppm) Boc tert-butyl (~1.4 ppm)Amine protons (~5.5–6.0 ppm)
IR (C=O) Boc carbonyl (~1680 cm⁻¹)Carbamate carbonyl (~1700 cm⁻¹)
MS Fragmentation Loss of Boc (M−100)Loss of NH₂ (M−16)

Based on and .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Studies: Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots.
  • X-ray Crystallography: Resolve enzyme-compound co-structures (e.g., as in ’s sulfonyl derivatives) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.

Data Interpretation: Compare with known inhibitors (e.g., staurosporine for kinases).

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